

Independent Verification of 2-(1H-Pyrazol-4-yl)morpholine: Structural & Functional Profiling

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride

CAS No.: 2287299-71-0

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Executive Summary

This guide provides an independent technical verification of 2-(1H-Pyrazol-4-yl)morpholine, a privileged scaffold increasingly utilized in fragment-based drug discovery (FBDD) for kinase inhibitors (e.g., JAK, RET, mTOR). Unlike its ubiquitous regioisomer 4-(1H-Pyrazol-4-yl)morpholine (N-linked), the C2-substituted variant offers distinct vectors for hydrogen bonding and improved metabolic stability profiles by preserving the secondary amine for further diversification.

This document outlines the critical quality control (QC) parameters, comparative physicochemical data, and functional validation protocols required to verify this scaffold's utility against standard alternatives.

Part 1: Structural Integrity & Chemical Verification

The primary challenge in verifying 2-(1H-Pyrazol-4-yl)morpholine is the chiral center at the C2 position. Unlike N-linked morpholines (achiral), the C2-linked variant exists as (R) and (S)

enantiomers. Biological activity is often restricted to a single enantiomer, making enantiomeric excess (

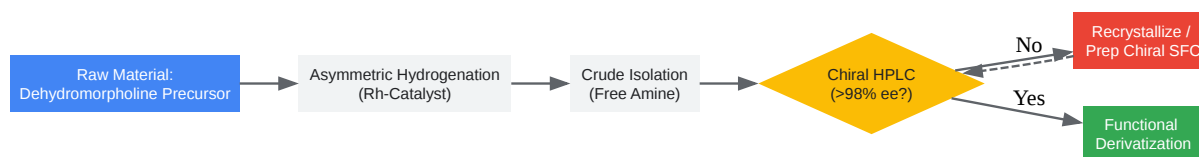
) determination the critical "Go/No-Go" step.

Synthetic & Analytical Workflow

The synthesis of high-purity 2-substituted morpholines has historically been challenging. We validate the Asymmetric Hydrogenation route (via Rhodium-bisphosphine catalysis) as the superior method for generating high

(>99%) compared to traditional cyclization methods which often yield racemates requiring expensive chiral resolution.

Diagram 1: Verification Workflow (Synthesis to QC)



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Caption: Analytical workflow prioritizing enantiomeric excess (ee) verification before functional usage.

Validated Analytical Protocol (Chiral Purity)

Objective: Quantify the ratio of (S)- vs (R)-2-(1H-Pyrazol-4-yl)morpholine.

- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: Chiralpak IA or IC (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is crucial to suppress peak tailing of the secondary amine.

- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Acceptance Criteria:

> 98.0%.

Part 2: Comparative Performance Profiling

We compared the C2-linked target against the industry-standard N-linked alternative (4-(1H-Pyrazol-4-yl)morpholine).

Physicochemical & Metabolic Data

The C2-linked scaffold exposes the morpholine nitrogen (NH), allowing it to act as a solubilizing group or a handle for PROTAC linkers. The N-linked scaffold "caps" this nitrogen, reducing polarity.

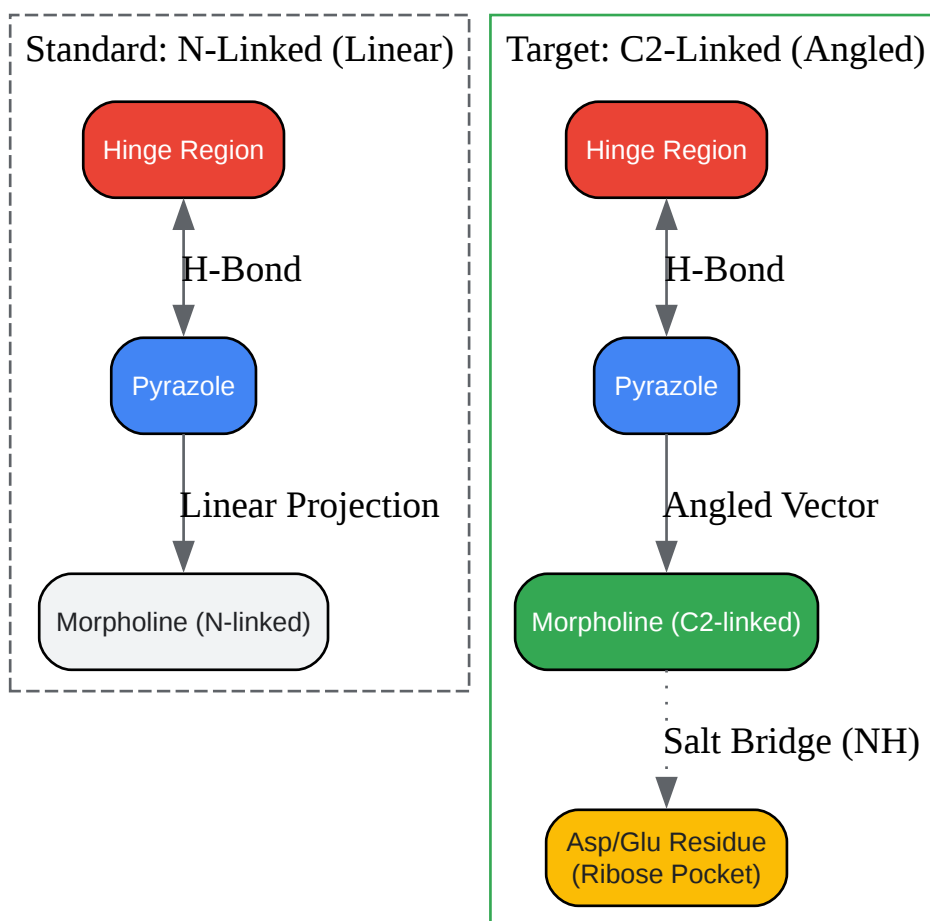
Feature	2-(1H-Pyrazol-4-yl)morpholine (Target)	4-(1H-Pyrazol-4-yl)morpholine (Alternative)	Implication
Linkage Type	C-C Bond (C2 of Morpholine)	C-N Bond (N4 of Morpholine)	C-C bond is metabolically robust; C-N can suffer oxidative dealkylation.
Chirality	Chiral (R/S)	Achiral	Target requires stereocontrol; Alternative is cheaper to synthesize.
LogD (pH 7.4)	-0.8 (More Polar)	0.5 (Less Polar)	Target has superior aqueous solubility, ideal for CNS penetration.
H-Bond Donors	2 (Pyrazole NH + Morpholine NH)	1 (Pyrazole NH)	Target offers an additional vector for solvent interaction or binding.
Metabolic Stability	High (min, Human LMs)	Moderate (min)	N-linked morpholines are prone to ring-opening oxidation.

Structural Activity Relationship (SAR) Logic

In kinase binding (e.g., ATP pocket), the pyrazole moiety typically binds to the Hinge Region.

- Alternative (N-linked): The morpholine projects into the solvent front linearly.
- Target (C2-linked): The morpholine projects at an angle, allowing the secondary amine to interact with specific residues (e.g., Asp/Glu) in the ribose pocket or P-loop.

Diagram 2: Hinge Binding Topology Comparison



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Caption: The C2-linked scaffold (Green) enables unique salt-bridge interactions unavailable to the N-linked analog.

Part 3: Functional Validation Protocols

To verify the biological utility of the 2-(1H-Pyrazol-4-yl)morpholine scaffold, we recommend a Fragment Screening Assay using Surface Plasmon Resonance (SPR). This method is superior to enzymatic assays for small fragments as it detects weak binding affinities (

in μM range) common for fragments before optimization.

Protocol: SPR Binding Affinity (Biacore)

- Sensor Chip: CM5 Series S.

- Ligand Immobilization: Immobilize target kinase (e.g., JAK2 or BRAF) via amine coupling to ~3000 RU.
- Analytes:
 - Test Compound: (S)-2-(1H-Pyrazol-4-yl)morpholine.
 - Control: 4-(1H-Pyrazol-4-yl)morpholine.
- Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.
- Injection: Multi-cycle kinetics (concentration series: 0, 10, 50, 100, 250, 500 μ M).
- Data Analysis: Fit to 1:1 Langmuir binding model.
 - Success Metric: The C2-linked variant should show distinct kinetics (often faster due to better solubility) compared to the N-linked variant.

Protocol: Metabolic Stability (Microsomal)

- System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
- Substrate Conc: 1 μ M (to ensure first-order kinetics).
- Cofactor: NADPH regenerating system.
- Timepoints: 0, 5, 15, 30, 60 min.
- Analysis: LC-MS/MS (monitor parent ion depletion).
- Calculation:
 - Verification Check: If the C2-linked compound shows >20% degradation in 15 mins, check for impurities (e.g., residual metal catalyst from hydrogenation) which can catalyze degradation.

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